
3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl-: is a heterocyclic amine that belongs to the imidazoquinoline family. This compound is characterized by the presence of an imidazo ring fused to a quinoline structure, with methyl groups at positions 3 and 8, and an amino group at position 2. It is known for its mutagenic properties and has been found in cooked foods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methyl isocyanide in the presence of a base, followed by cyclization to form the imidazoquinoline core .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroimidazoquinoline derivatives.
Substitution: Various substituted imidazoquinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that are of interest in medicinal chemistry .
Biology: This compound has been studied for its mutagenic properties. It is used in research to understand the mechanisms of mutagenesis and the formation of DNA adducts .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic applications, including anticancer and antimicrobial activities. The mutagenic properties also make it a useful tool in cancer research .
Industry: In the industry, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- involves its interaction with DNA. It induces the formation of single-base substitutions and exon deletions, leading to increased cell death in vitro in a concentration-dependent manner . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can form DNA adducts, causing mutations and potentially leading to carcinogenesis .
Comparación Con Compuestos Similares
2-Amino-3-methylimidazo(4,5-f)quinoline: Another mutagenic heterocyclic amine found in cooked foods and tobacco smoke.
2-Amino-3,4-dimethylimidazo(4,5-f)quinoline: Known for its mutagenic properties and found in cooked foods.
2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline: Similar structure with different substitution pattern.
Uniqueness: 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 8, along with the amino group at position 2, distinguishes it from other similar compounds and contributes to its specific mutagenic and carcinogenic properties .
Propiedades
Número CAS |
109621-27-4 |
|---|---|
Fórmula molecular |
C12H12N4 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
3,8-dimethylimidazo[4,5-f]quinolin-2-amine |
InChI |
InChI=1S/C12H12N4/c1-7-5-8-9(14-6-7)3-4-10-11(8)15-12(13)16(10)2/h3-6H,1-2H3,(H2,13,15) |
Clave InChI |
CFEPPLAUXZCOJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC3=C2N=C(N3C)N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


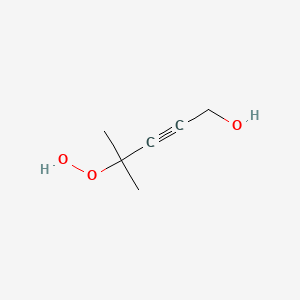
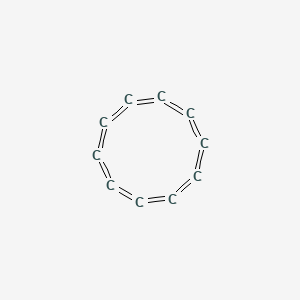

![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)
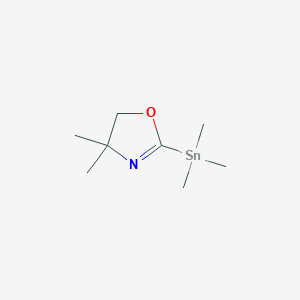
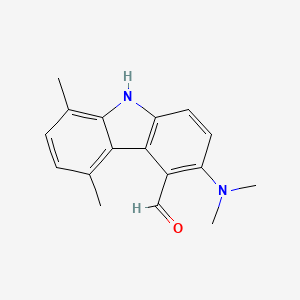

![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)
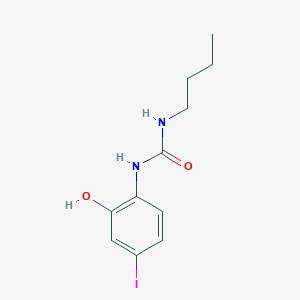

![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)

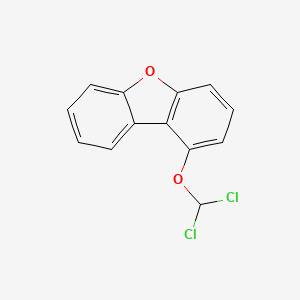
![3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol](/img/structure/B14315001.png)
